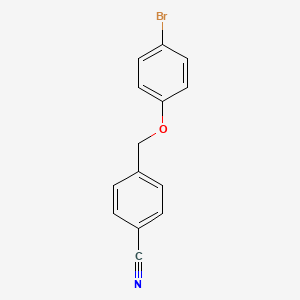

4-(4-Bromophenoxymethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Aryloxymethyl Moieties in Contemporary Chemical Science

The benzonitrile and aryloxymethyl groups are fundamental structural motifs that impart unique chemical and physical properties to organic molecules. The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to its unique reactivity; it possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and π-coordinating ability with its triple bond. researchgate.net This allows the nitrile group to be transformed into various other functional groups, such as primary amines, amides, and carboxylic acids, making it a valuable intermediate in the synthesis of complex molecules. researchgate.netresearchgate.net Benzonitrile derivatives are explored for their applications in functional materials and are found in various pharmacologically active compounds. globaltechsummit.comnih.gov

The aryloxymethyl moiety, characterized by an ether linkage between an aromatic ring and a methylene (B1212753) group, is a key structural unit in many important compounds. Diaryl ethers, a closely related structure, are synthesized for use in various fields, and the ether bond itself provides a combination of flexibility and stability to the molecular backbone. organic-chemistry.org The integration of these moieties into a single molecule, as seen in 4-(4-Bromophenoxymethyl)benzonitrile, creates a compound with potential for tailored applications, leveraging the properties of both the nitrile and the bromo-substituted phenoxy group.

Evolution of Synthetic Strategies for Ether-Linked Aromatic Nitriles

The synthesis of ether-linked aromatic nitriles, such as this compound, typically involves the formation of an ether bond between two substituted aromatic precursors. A common and direct method for creating this linkage is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would plausibly involve the reaction between 4-bromophenol (B116583) and 4-(bromomethyl)benzonitrile.

The precursor, 4-(bromomethyl)benzonitrile, can be synthesized from 4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. rsc.org

The strategies for forming the crucial C-O ether bond have evolved significantly. Classical methods often required harsh conditions. However, modern organic synthesis has seen the development of advanced catalytic systems that facilitate these reactions under milder conditions with greater efficiency and tolerance for various functional groups. solubilityofthings.com Transition metal catalysis, particularly using copper (Cu) and palladium (Pd), has become central to the formation of diaryl ethers. organic-chemistry.org Reactions like the Ullmann condensation and the Chan-Lam and Buchwald-Hartwig cross-coupling reactions represent significant advancements, allowing the coupling of aryl halides or arylboronic acids with phenols. organic-chemistry.orgrsc.org For instance, copper-catalyzed Ullmann-type reactions can be performed at moderate temperatures (e.g., 90°C) to couple aryl bromides with phenols. organic-chemistry.org These evolving synthetic methods provide chemists with powerful tools to construct complex molecules like this compound with high precision.

Overview of Research Trajectories for Complex Organic Compounds in Materials Science

Research into complex organic compounds is increasingly directed toward the development of advanced functional materials. globaltechsummit.com A primary trajectory is the design and synthesis of molecules with specific, predictable properties for targeted applications in electronics, optics, and nanotechnology. solubilityofthings.com Organic compounds are integral to creating materials with unique electronic properties, such as conductivity or fluorescence, for use in sensors and other devices. globaltechsummit.com

A significant trend is the growing synergy between experimental and computational chemistry. globaltechsummit.com Computational modeling allows researchers to predict the properties of complex molecules before undertaking their synthesis, accelerating the discovery of new materials. globaltechsummit.com Furthermore, the development of sustainable and green chemistry practices is influencing the design of synthetic routes, favoring methods that minimize waste and energy consumption. globaltechsummit.com

Future research is expected to focus on creating novel organic-inorganic hybrid materials, where organic molecules are integrated with inorganic components to achieve unprecedented properties and functionalities for applications in energy storage and biotechnology. The development of new, highly efficient synthetic methods remains a cornerstone of this progress, enabling the construction of increasingly complex and functional molecular architectures. globaltechsummit.com

Chemical Data for this compound

The following table summarizes key chemical identifiers and properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrNO | sigmaaldrich.com |

| Molecular Weight | 288.14 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | QVRBNGDZKNBISX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | N#CC1=CC=C(COC2=CC=C(Br)C=C2)C=C1 | sigmaaldrich.com |

| MDL Number | MFCD09906333 | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

4-[(4-bromophenoxy)methyl]benzonitrile |

InChI |

InChI=1S/C14H10BrNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2 |

InChI Key |

QVRBNGDZKNBISX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenoxymethyl Benzonitrile and Analogues

Precursor Synthesis and Halogenation Strategies

The successful synthesis of 4-(4-bromophenoxymethyl)benzonitrile hinges on the efficient preparation of two key building blocks: a brominated benzonitrile (B105546) derivative and a brominated phenol (B47542). The strategies for creating these precursors involve carefully controlled halogenation reactions.

Preparation of 4-(Bromomethyl)benzonitrile Precursors

The primary precursor for one half of the target molecule is 4-(bromomethyl)benzonitrile, also commonly known as 4-cyanobenzyl bromide or α-bromo-p-tolunitrile. sigmaaldrich.comcymitquimica.comtcichemicals.com This compound provides the benzonitrile moiety with a reactive benzylic bromide handle, primed for nucleophilic attack.

Two principal routes lead to this intermediate:

From 4-Methylbenzonitrile: The most direct method is the free-radical bromination of 4-methylbenzonitrile. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄), followed by refluxing. rsc.org This approach selectively brominates the methyl group (the benzylic position) without affecting the aromatic ring.

From 4-(Hydroxymethyl)benzonitrile: An alternative pathway involves the conversion of a benzylic alcohol to the bromide. 4-(Hydroxymethyl)benzonitrile, or p-cyanobenzyl alcohol, can be treated with a strong brominating agent like hydrobromic acid (HBr) to substitute the hydroxyl group with a bromine atom. google.com This method is effective, with procedures reporting high yields when conducted in solvents like n-hexane or isopropanol. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| p-Cyanobenzyl alcohol | 48% Hydrobromic Acid (HBr), n-Hexane | 4-(Bromomethyl)benzonitrile | 92% | google.com |

| p-Cyanobenzyl alcohol | 48% Hydrobromic Acid (HBr), Isopropanol | 4-(Bromomethyl)benzonitrile | 92% | google.com |

Regioselective Bromination of Methyl-Substituted Benzonitriles

The regioselectivity of the bromination of 4-methylbenzonitrile is a critical aspect of the synthesis. The goal is to functionalize the methyl group (benzylic position) rather than the aromatic ring itself. Free-radical bromination is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond. The stability of the resulting benzylic radical intermediate, which is resonance-stabilized by the benzene (B151609) ring, is the driving force for this selectivity.

The use of N-bromosuccinimide (NBS) is particularly advantageous. NBS maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. This ensures that the desired 4-(bromomethyl)benzonitrile is the major product. rsc.org

Synthesis of Brominated Phenolic Intermediates

The second key precursor is 4-bromophenol (B116583). This intermediate is typically synthesized via the electrophilic aromatic substitution of phenol.

A common laboratory method involves the direct bromination of phenol using molecular bromine. The choice of solvent and temperature is crucial for controlling the regioselectivity. To favor the formation of the para-substituted product (4-bromophenol) over the ortho-isomer, the reaction is often carried out in a solvent like chloroform (B151607) at low temperatures (e.g., below 5°C). google.com This is because the para-position is sterically less hindered, and lower temperatures increase the selectivity of the reaction. After the reaction, a crystallization step can be used to isolate the p-bromophenol in high purity. google.com

Formation of the Phenoxymethyl (B101242) Ether Linkage

With both precursors in hand, the final step is to connect them via an ether bond. This is most commonly achieved through nucleophilic substitution.

Nucleophilic Substitution Approaches

The Williamson ether synthesis is the quintessential method for this transformation. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is a classic Sₙ2 mechanism involving a nucleophile and an electrophile.

In the context of synthesizing this compound, the steps are as follows:

Deprotonation of the Phenol: The phenolic proton of 4-bromophenol is acidic and is first removed by a base to form the corresponding phenoxide anion. This anion is a potent nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH).

Nucleophilic Attack: The generated 4-bromophenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile.

Displacement of the Leaving Group: The attack results in the displacement of the bromide leaving group, forming the desired ether linkage and yielding this compound.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the Sₙ2 pathway. The synthesis of an analogous compound, 3-(phenoxymethyl)benzonitrile, has been documented via the reaction of 3-cyanobenzyl bromide with phenol, confirming the viability of this approach. chemicalbook.com

General Reaction Scheme: (A representation of the Williamson ether synthesis for the target compound)

Etherification Reactions involving Aryl Halides and Phenols

While the Williamson ether synthesis is the most direct route for this specific target molecule due to the high reactivity of the benzylic halide, another important class of etherification reactions involves the direct coupling of aryl halides with phenols. The most prominent of these is the Ullmann condensation. acs.orggoogle.com

The classical Ullmann reaction requires the coupling of an aryl halide with a phenol (or its corresponding phenoxide) at high temperatures (often 125-220°C) using stoichiometric amounts of a copper catalyst. nih.govnih.gov This method is generally used for the formation of diaryl ethers.

Modern advancements have led to the development of milder, catalytic versions of the Ullmann condensation. These improved methods often employ a copper(I) salt (like CuI) as a catalyst, a ligand (such as N,N-dimethylglycine or picolinic acid), and a base (like Cs₂CO₃ or K₃PO₄) in a solvent such as DMF or DMSO. acs.orgnih.govmdpi.com These conditions allow the reaction to proceed at lower temperatures (e.g., 90-130°C) with catalytic amounts of copper, expanding the reaction's scope and functional group tolerance. nih.govmdpi.com

For the synthesis of this compound, an Ullmann-type reaction is not the preferred pathway because 4-(bromomethyl)benzonitrile is a benzylic halide, not an aryl halide. The benzylic carbon is sp³-hybridized and highly susceptible to Sₙ2 reactions, making the Williamson synthesis significantly more efficient and less demanding than an Ullmann condensation. masterorganicchemistry.com

Reaction Mechanisms and Mechanistic Studies of Ether Formation

The formation of the ether linkage in this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method in organic chemistry. scienceinfo.comjk-sci.com This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.comwikipedia.org

The process begins with the deprotonation of a phenol, in this case, 4-bromophenol, by a suitable base to form a more nucleophilic phenoxide ion. The phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 4-(bromomethyl)benzonitrile. scienceinfo.comyoutube.com The mechanism is concerted, meaning the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. scienceinfo.comwikipedia.org For the SN2 reaction to be efficient, the electrophilic carbon center should be unhindered, making primary alkyl halides like 4-(bromomethyl)benzonitrile ideal substrates. scienceinfo.comwikipedia.org Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination reactions. scienceinfo.com

Key Mechanistic Steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-bromophenol to generate the sodium or potassium 4-bromophenoxide.

Nucleophilic Attack: The resulting 4-bromophenoxide ion attacks the benzylic carbon of 4-(bromomethyl)benzonitrile. This occurs via a "backside attack," inverting the stereochemistry if the carbon were chiral. scienceinfo.comwikipedia.org

Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the diaryl ether, this compound, and a metal halide salt. wikipedia.org

Mechanistic studies on analogous systems, such as the reaction between sodium β-naphthoxide and benzyl (B1604629) bromide, highlight potential competing reactions. rsc.org While O-alkylation to form the ether is the desired pathway, C-alkylation can occur, where the nucleophilic attack happens at a carbon atom of the aromatic ring. jk-sci.comrsc.org The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile (B52724) are often used because they solvate the cation but leave the nucleophile relatively free, thus accelerating the rate of the SN2 reaction. scienceinfo.comjk-sci.com

Advanced Synthetic Protocols and Catalytic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced protocols including microwave assistance and novel catalytic systems have been developed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.net In the context of Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods. wikipedia.orgsacredheart.edu This enhancement is attributed to the direct and uniform heating of the reaction mixture, which increases the frequency of molecular collisions. nih.gov

Studies have shown that microwave-assisted ether synthesis can increase yields from a range of 6-29% to 20-55% while shortening reaction times from over an hour to as little as 10 minutes. wikipedia.org For example, the optimization of the synthesis of 1-ethoxydodecane (B3193551) demonstrated a reduction in reaction time from a 65-minute reflux to just 3 minutes under microwave irradiation, with an improved yield. sacredheart.edu This protocol often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of green chemistry. researchgate.netbenthamdirect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis for 1-ethoxydodecane

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 60-70 minutes | 3 minutes | sacredheart.edu |

| Yield | ~38% | ~70% | sacredheart.edu |

| Heating | External (Oil Bath) | Direct (Microwave Irradiation) | researchgate.net |

Radical Cyclization Methodologies for Related Scaffolds

While not directly used for the linear structure of this compound, radical cyclization methodologies are powerful techniques for constructing related cyclic ether scaffolds. nih.gov These reactions involve the generation of a radical intermediate which then undergoes an intramolecular cyclization.

One prominent method is atom-transfer radical cyclization (ATRC). nih.gov For instance, N-allyl-haloamines can be treated with a copper catalyst (CuCl) to generate a radical. This radical then cyclizes onto the alkene to form a five-membered ring, ultimately yielding substituted pyrrolidines after trapping the resulting radical. nih.gov Similarly, copper-catalyzed radical reactions of alkenols with diaryl disulfides can produce arylthiomethyl-substituted cyclic ethers in good yields and high enantioselectivity. nih.gov These methods demonstrate the utility of radical chemistry in creating complex heterocyclic structures that share features with components of the target molecule. rsc.org

Development of Catalytic Systems for Benzonitrile Synthesis

The benzonitrile moiety is a key functional group, and its synthesis has been the subject of extensive research. Modern methods have moved beyond classical reactions like the Sandmeyer reaction towards more efficient and versatile transition-metal-catalyzed approaches. acs.orgsci-hub.se

Catalytic cyanation of aryl halides is a primary strategy. sci-hub.se Palladium, nickel, and copper-based catalysts have proven effective. sci-hub.seorganic-chemistry.org These systems allow for the coupling of aryl halides (chlorides, bromides, iodides) with a variety of cyanide sources. organic-chemistry.org To circumvent the use of highly toxic reagents like NaCN or KCN, less toxic alternatives such as zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and even 1,4-dicyanobenzene have been successfully employed. organic-chemistry.org For example, a system using an inexpensive nickel catalyst (NiCl₂·6H₂O) can effectively cyanate (B1221674) aryl chlorides with Zn(CN)₂ under mild conditions. organic-chemistry.org

Another advanced approach is the ammoxidation of alkylbenzenes. medcraveonline.com This industrial process typically involves reacting toluene (B28343) or its derivatives with ammonia (B1221849) and oxygen over mixed transition metal oxide catalysts. medcraveonline.com Recent innovations include fabricating transition metal (e.g., Ni, Co, V) oxide clusters within the pores of zeolites. This "sub-nano space" catalysis effectively suppresses side reactions and allows for high selectivity (up to 99%) towards the desired benzonitrile at higher reactant concentrations. medcraveonline.com

Table 2: Overview of Modern Catalytic Systems for Benzonitrile Synthesis

| Catalytic System | Catalyst/Promoter | Cyanide Source | Substrate | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd/CM-phos | NaCN | Aryl Chlorides | organic-chemistry.org |

| Nickel-Catalyzed | NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | Aryl Chlorides | organic-chemistry.org |

| Palladium-Catalyzed | Pd(OAc)₂ | K₄[Fe(CN)₆] | Aryl Imidazolylsulfonates | organic-chemistry.org |

| Visible Light-Promoted | Ni-catalyst | 1,4-dicyanobenzene | Aryl Halides | organic-chemistry.org |

| Ammoxidation | Transition Metal Oxide Clusters in β-zeolite | Ammonia/Air | Alkylbenzenes | medcraveonline.com |

Derivatization and Advanced Functionalization of 4 4 Bromophenoxymethyl Benzonitrile

Reactivity and Transformations of the Bromine Atom

The bromine atom on the phenoxy ring of 4-(4-bromophenoxymethyl)benzonitrile is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.comnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For instance, the coupling of a compound like this compound with an arylboronic acid would yield a biaryl structure. The reaction of 4-bromobenzonitrile, a closely related structure, with phenylboronic acid has been demonstrated to proceed efficiently. researchgate.net

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Product Type |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene (B28343)/Water | Biaryl |

| Pd(OAc)₂ / Ligand | Alkenylboronic acid | Cs₂CO₃ | Dioxane | Aryl-alkene |

| PdCl₂(dppf) | Heteroarylboronic acid | K₃PO₄ | DME | Aryl-heteroaryl |

Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions

The Heck reaction offers a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl bromide and an olefin. wikipedia.orglibretexts.orgnih.govrsc.org This palladium-catalyzed reaction typically involves a base and is a cornerstone of C-C bond formation. wikipedia.org The reaction of an aryl halide with an alkene proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org While direct examples with this compound are not prevalent in the literature, the general mechanism is applicable.

| Palladium Catalyst | Alkene | Base | Solvent | Product Type |

| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | Substituted Stilbene |

| PdCl₂ | Acrylate | NaOAc | Acetonitrile (B52724) | Cinnamate Derivative |

| Pd(PPh₃)₄ | Vinyl ether | K₂CO₃ | Toluene | Aryl Vinyl Ether |

Interactive Data Table: Typical Heck Reaction Parameters

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govyoutube.comnih.gov This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the reaction's success and has evolved over several "generations" to accommodate a wider range of substrates under milder conditions. wikipedia.org

| Palladium Precatalyst | Ligand | Amine | Base | Solvent |

| Pd₂(dba)₃ | BINAP | Primary Amine | NaOt-Bu | Toluene |

| Pd(OAc)₂ | XPhos | Secondary Amine | Cs₂CO₃ | Dioxane |

| PdCl₂(dppf) | dppf | Aniline | K₃PO₄ | Toluene |

Interactive Data Table: Common Buchwald-Hartwig Amination Systems

Nucleophilic Displacement and Substitution Reactions

The bromine atom on the aromatic ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (S_NAr) unless activated by strong electron-withdrawing groups ortho or para to the bromine. However, under specific conditions, such as with strong nucleophiles or in the presence of a copper catalyst (Ullmann condensation), substitution can be achieved. It is important to distinguish this from nucleophilic substitution on the benzylic carbon of the ether linkage, which would involve cleavage of the C-O bond and is not the focus here. The primary mode of substitution for the aryl bromide is through the aforementioned cross-coupling reactions.

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of transformations to yield different functionalities, including carboxylic acids, amines, and heterocyclic rings.

Nitrile Hydrolysis and Reduction Reactions

Nitrile hydrolysis converts the nitrile group into a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is refluxed with an aqueous solution of a strong base, like sodium hydroxide (B78521). This initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. weebly.comchemistrysteps.com

| Conditions | Reagents | Intermediate | Final Product |

| Acidic | aq. HCl, Δ | Amide | Carboxylic Acid |

| Basic | aq. NaOH, Δ; then H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

Interactive Data Table: Conditions for Nitrile Hydrolysis

Nitrile reduction transforms the nitrile group into a primary amine (-CH₂NH₂). This is a valuable reaction for introducing an amino group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukorganic-chemistry.orgnih.gov

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uknih.gov The reaction often requires elevated pressure and temperature.

| Reducing Agent | Catalyst | Solvent | Product |

| LiAlH₄ | - | Diethyl ether, THF | Primary Amine |

| H₂ | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | Primary Amine |

Interactive Data Table: Reagents for Nitrile Reduction

Cycloaddition Reactions for Heterocyclic Ring Formation

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netresearchgate.netorganic-chemistry.org This reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.

Another important cycloaddition is the reaction of the nitrile with a nitrile oxide to form an isoxazole. beilstein-journals.orgnih.govresearchgate.netdntb.gov.ua Nitrile oxides can be generated in situ from aldoximes.

| Reagent | Product Heterocycle |

| Sodium Azide (B81097) (NaN₃) | Tetrazole |

| Benzonitrile (B105546) Oxide | Isoxazole |

Interactive Data Table: Cycloaddition Reactions of the Nitrile Group

Ortho-Functionalization via C-H Activation

The nitrile group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position of the benzonitrile ring. rsc.orgresearchgate.netacs.orgutrgv.edursc.org This strategy allows for the direct introduction of various substituents, such as aryl or alkyl groups, adjacent to the nitrile. While the development of such methodologies for a wide range of substrates is an active area of research, the principle offers a powerful route for further derivatization of the benzonitrile core of this compound. rsc.orgnih.gov

| Catalyst System | Coupling Partner | Functionalization Type |

| Pd(OAc)₂ / Ligand | Aryl Halide | Ortho-Arylation |

| Rh(III) complex | Alkene | Ortho-Alkenylation |

| Ru(II) complex | Alkyl Halide | Ortho-Alkylation |

Interactive Data Table: Nitrile-Directed Ortho-C-H Functionalization

Modifications of the Phenoxy and Benzonitrile Aromatic Rings

The two aromatic rings of this compound exhibit different electronic properties, which dictates their reactivity toward various chemical transformations. The phenoxy ring is substituted with a bromine atom and an activating alkoxymethyl group, while the benzonitrile ring is influenced by the electron-withdrawing nitrile group and the benzyl (B1604629) ether linkage.

The outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the cumulative directing effects of the substituents on each ring. libretexts.org These effects determine the position of incoming electrophiles.

Phenoxy Ring: This ring is substituted with a bromine atom and an alkoxymethyl group (-OCH₂Ar). The ether oxygen acts as an activating, ortho, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.com Conversely, the bromine atom is a deactivating, yet ortho, para-directing substituent. unizin.org Halogens are deactivating because their strong inductive electron withdrawal outweighs their weaker resonance donation. libretexts.org When these groups are in a para relationship, their directing effects reinforce each other, strongly favoring substitution at the positions ortho to the activating ether linkage (and meta to the bromine).

The following table summarizes the directing effects of the key substituents.

| Ring | Substituent | Type | Directing Effect |

| Phenoxy | -Br (Bromo) | Deactivating | ortho, para |

| Phenoxy | -OCH₂Ar (Ether) | Activating | ortho, para |

| Benzonitrile | -CN (Nitrile) | Deactivating | meta |

| Benzonitrile | -CH₂OAr (Benzylic Ether) | Activating | ortho, para |

The bromine atom on the phenoxy ring serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods are foundational for modifying the core structure.

Arylation: The Suzuki-Miyaura coupling provides a powerful means to arylate the 4-bromophenoxy moiety. This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is known for its high functional group tolerance, allowing for the presence of the nitrile and ether groups in the substrate. youtube.comyoutube.com Similarly, other cross-coupling reactions like the direct reductive coupling with other aryl bromides can be achieved. rsc.org

Alkoxylation and Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org This allows for the conversion of the bromo-substituent into a wide variety of arylamines. The reaction conditions, including the choice of palladium precatalyst, phosphine ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. acs.orgthieme-connect.com While many functional groups are tolerated, substrates like para-bromobenzonitrile have been noted to sometimes require mild heating to achieve full conversion in amination reactions. nih.gov Analogous C-O coupling reactions with phenols can also be performed to synthesize diaryl ethers, a reaction that tolerates nitrile functionalities well. rsc.org

The table below outlines typical conditions for these transformations.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Biaryl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | t-BuXPhos Pd precatalyst | NaOt-Bu | Arylamine |

| C-O Coupling | Phenol (B47542) | Pd(OAc)₂ / Ligand | K₃PO₄ | Diaryl Ether |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at a position ortho to a directing metalation group (DMG). wikipedia.org This method overcomes the statistical and electronic biases that often control electrophilic aromatic substitution. In this process, a heteroatom-containing DMG coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile. wikipedia.orgbaranlab.org

For this compound, the ether oxygen atom can serve as a DMG. uwindsor.ca Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), would be expected to direct lithiation to the positions ortho to the ether linkage on the phenoxy ring. baranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents with high regiocontrol. It is important to note that a competitive lithium-halogen exchange at the bromine site can occur, and reaction conditions must be carefully optimized to favor the desired DoM pathway. uwindsor.ca

| Directing Group | Reagent | Additive (Optional) | Intermediate | Potential Functionalization |

| Ether (-O-) | sec-BuLi | TMEDA | ortho-Aryllithium | Carboxylation (CO₂), Silylation (R₃SiCl), Borylation (B(OR)₃) |

Incorporation into Complex Molecular Architectures and Ligand Design

The unique combination of functional groups in this compound makes it an ideal building block for constructing supramolecular structures, such as metal-chelating ligands and macrocycles.

The compound can be elaborated into multidentate ligands capable of coordinating to metal centers. digitellinc.comdigitellinc.com The bromo-substituent is the primary site for introducing additional donor atoms. For example, conversion of the aryl bromide to an aryllithium or Grignard reagent, followed by reaction with a chlorophosphine (e.g., ClPPh₂), would install a phosphine donor. This transformation opens the door to creating pincer ligands. A pincer ligand binds to a metal in a tridentate, meridional fashion. researchgate.net

Starting with this compound, a PCP-type pincer ligand could be envisioned. The synthesis would involve introducing phosphine arms onto the phenoxy ring. The central ether and nitrile groups could remain as part of the ligand backbone or be further modified. The resulting ligands, featuring a combination of soft (phosphine) and hard (nitrile, ether) donor atoms, could be used to form stable complexes with a variety of transition metals for applications in catalysis. researchgate.netuu.nl

Macrocyclic diaryl ethers are an important class of molecules found in natural products. The Ullmann condensation reaction is a classic and effective method for their synthesis, involving the copper-catalyzed coupling of an aryl halide with a phenol. nih.govwikipedia.org The intramolecular Ullmann reaction of a precursor derived from this compound is a viable strategy for macrocyclization. acs.org For instance, the nitrile group could be reduced to an aminomethyl group, which is then used to link a second phenolic aryl halide, setting up an intramolecular cyclization between the bromo-substituent and a phenol. Recent advances using microwave-assisted synthesis have been shown to improve yields and shorten reaction times for such macrocyclizations. nih.gov

Alternatively, palladium-catalyzed reactions like the Suzuki coupling can be employed in a stepwise or one-pot fashion to build large, multi-ring systems. researchgate.net By designing appropriate difunctional building blocks, the bromo- and nitrile-moieties of this compound can be used as anchor points to construct complex macrocyclic and cage-like architectures.

Strategies for Constructing Triazole Derivatives

The synthesis of triazole derivatives from this compound can be approached through several strategic pathways, primarily leveraging the reactivity of the aryl bromide and the nitrile functionalities. The most prominent and widely utilized method for the synthesis of 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." jetir.orgwikipedia.orgnih.gov Additionally, the nitrile group offers a direct route to the formation of 1,2,4-triazole (B32235) and tetrazole rings.

A. Construction of 1,2,3-Triazole Derivatives via Click Chemistry

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This strategy involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.org For the derivatization of this compound, this can be achieved by first converting the starting material into either an azide or an alkyne intermediate.

A plausible and efficient synthetic route involves the initial conversion of the bromo-substituted aromatic ring into an alkyne. This can be accomplished through a Sonogashira coupling reaction, where the aryl bromide is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. This alkyne-functionalized benzonitrile can then be reacted with a variety of organic azides to generate a library of 1,2,3-triazole derivatives.

A closely related synthesis has been reported for 1-Benzyl-4-(4-bromophenoxymethyl)-1,2,3-triazole (Table 1, Entry 1), which was synthesized from 1-Bromo-4-prop-2-ynyloxybenzene and benzyl azide. mdpi.com This reaction, catalyzed by a copper(I) complex, proceeded in high yield, demonstrating the feasibility of the CuAAC approach for this class of compounds. mdpi.com The general procedure involves stirring the alkyne and azide components with a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system. jetir.orgwikipedia.org

Table 1: Examples of Synthesized 1,2,3-Triazole Derivatives via CuAAC

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | 1-Bromo-4-prop-2-ynyloxybenzene | Benzyl azide | 1-Benzyl-4-(4-bromophenoxymethyl)-1,2,3-triazole | 72 mdpi.com |

| 2 | 1-Chloro-4-prop-2-ynyloxybenzene | Benzyl azide | 1-Benzyl-4-(4-chlorophenoxymethyl)-1,2,3-triazole | 70 mdpi.com |

The reaction is typically carried out at room temperature and is tolerant of a wide range of functional groups, making it a robust method for creating diverse molecular architectures. jetir.orgnih.gov

B. Construction of 1,2,4-Triazole Derivatives

The nitrile functionality of this compound provides a direct entry point for the synthesis of 1,2,4-triazole rings. One established method involves the reaction of the nitrile with a hydrazide in the presence of a catalyst. For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

Another approach involves the conversion of the nitrile to an amidine, which can then react with hydrazine (B178648) derivatives to form the 1,2,4-triazole ring. organic-chemistry.org Research has also demonstrated the synthesis of 1,2,4-triazole C-nucleosides through the intermolecular cyclization of hydrazonyl chlorides with nitriles, catalyzed by Lewis acids such as Yb(OTf)₃ or AgNO₃. researchgate.net

C. Potential for Tetrazole Formation

The nitrile group of this compound can also be readily converted into a tetrazole ring, another important heterocyclic motif. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide source, most commonly sodium azide in the presence of a proton source like ammonium (B1175870) chloride or an organotin reagent like dibutyltin (B87310) oxide. rsc.orgnih.govorganic-chemistry.org The reaction of various benzonitriles with sodium azide and a catalyst in a solvent like DMF at elevated temperatures has been shown to produce 5-substituted-1H-tetrazoles in good yields. chalcogen.roresearchgate.net This provides an alternative pathway for the derivatization of the starting compound, leading to a different class of heterocyclic products with potential biological activities. nih.govchalcogen.ro

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-(4-Bromophenoxymethyl)benzonitrile. Based on established chemical shift principles, the predicted ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ would provide unambiguous confirmation of its structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both benzene (B151609) rings and the methylene (B1212753) protons of the ether linkage. The protons on the benzonitrile (B105546) ring (labeled H-a and H-b) are anticipated to appear as two distinct doublets in the downfield region (around 7.6-7.7 ppm and 7.5-7.6 ppm, respectively) due to the electron-withdrawing effect of the nitrile group. The protons on the bromophenoxy ring (H-d and H-e) would also present as two doublets, typically between 6.8-7.0 ppm and 7.4-7.5 ppm. The methylene bridge protons (H-c) are expected to appear as a sharp singlet around 5.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (C-1) is expected to be the most downfield signal. A total of 10 distinct signals would be predicted for the 14 carbon atoms, accounting for the chemical symmetry in the para-substituted rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures.

| ¹H NMR | ¹³C NMR | ||

| Atom | Predicted δ (ppm) | Atom | Predicted δ (ppm) |

| H-a | 7.68 (d, 2H) | C-1 (CN) | 118.8 |

| H-b | 7.55 (d, 2H) | C-2 (C-CN) | 112.5 |

| H-c (-CH₂-) | 5.12 (s, 2H) | C-3, C-5 | 132.5 |

| H-d | 7.45 (d, 2H) | C-4, C-6 | 128.0 |

| H-e | 6.90 (d, 2H) | C-7 (C-CH₂) | 143.0 |

| C-8 (-CH₂-) | 69.5 | ||

| C-9 (C-O) | 157.5 | ||

| C-10, C-12 | 116.5 | ||

| C-11, C-13 | 132.8 | ||

| C-14 (C-Br) | 115.0 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and offers insight into its structural stability and fragmentation pathways. The compound has a molecular formula of C₁₄H₁₀BrNO, corresponding to a monoisotopic mass of approximately 286.99 g/mol and an average molecular weight of 288.14 g/mol . The presence of bromine is readily identifiable by a characteristic M+2 isotopic peak (from the ⁸¹Br isotope) that has nearly the same intensity as the molecular ion peak (M+, from the ⁷⁹Br isotope).

Electron ionization mass spectrometry (EI-MS) would likely induce specific fragmentation patterns. Key bond cleavages are expected at the ether linkage, which is typically the most labile site.

Plausible Fragmentation Pathways:

Benzylic Cleavage: Cleavage of the O–CH₂ bond to form a stable 4-cyanobenzyl cation (m/z 116) and a 4-bromophenoxy radical.

Ether Cleavage: Cleavage of the Ph–O bond is less common but could yield a 4-bromophenoxide anion fragment and a 4-(cyanomethyl)phenyl cation.

Loss of Bromine: Fragmentation involving the loss of a bromine radical (·Br) from the molecular ion, leading to a fragment at m/z ~208.

Formation of Tropylium (B1234903) Ion: Rearrangement of the 4-cyanobenzyl cation to the corresponding tropylium ion could occur.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound Predicted data based on common fragmentation patterns for ethers and halogenated aromatic compounds.

| Predicted m/z | Plausible Fragment Ion | Formula |

| 287/289 | Molecular Ion [M]⁺ | [C₁₄H₁₀BrNO]⁺ |

| 208 | [M - Br]⁺ | [C₁₄H₁₀NO]⁺ |

| 183/185 | [BrC₆H₄O]⁺ | [C₆H₄BrO]⁺ |

| 172/174 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ |

| 116 | [NCC₆H₄CH₂]⁺ | [C₈H₆N]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra are expected to be dominated by vibrations characteristic of the nitrile, ether, and aromatic components.

Nitrile Group (C≡N): A strong, sharp absorption band is predicted in the IR spectrum around 2220-2230 cm⁻¹, a region characteristic for aromatic nitriles. This band would also be prominent in the Raman spectrum.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically in the range of 1240-1260 cm⁻¹. The symmetric stretch, which is often weaker in the IR, would appear around 1030-1050 cm⁻¹ and may be more intense in the Raman spectrum.

Aromatic Rings: Multiple bands would confirm the presence of the benzene rings. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): A stretching vibration corresponding to the C-Br bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile C≡N | Stretch | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1600, 1580, 1490, 1450 | Medium-Strong |

| Methylene -CH₂- | Scissor | 1470 - 1440 | Medium |

| Aryl Ether C-O-C | Asymmetric Stretch | 1260 - 1240 | Strong |

| Aryl Ether C-O-C | Symmetric Stretch | 1050 - 1030 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 850 - 810 | Strong |

| Aryl Halide C-Br | Stretch | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the two aromatic rings. The presence of the nitrile and bromo substituents, which act as chromophores and auxochromes, influences the position and intensity of the absorption bands.

Two primary absorption bands are predicted:

A high-energy band (around 220-240 nm) corresponding to the primary π → π* transitions of the benzene rings.

A lower-energy, broader band (around 270-290 nm) representing the secondary benzenoid bands, which are symmetry-forbidden in benzene but become allowed due to substitution.

The conjugation of the nitrile group with its attached phenyl ring and the electronic influence of the bromo- and ether-substituted phenyl ring will cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol Predicted data based on the analysis of similar aromatic chromophores.

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π* (Primary) | ~235 | Substituted Benzene Rings |

| π → π* (Secondary) | ~280 | Substituted Benzene Rings |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

While specific experimental crystal structure data for this compound is not available in the surveyed literature, a theoretical analysis based on related structures allows for a robust prediction of its solid-state characteristics. nih.goviucr.org X-ray diffraction would be the definitive method to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. The molecule's shape and electronic distribution suggest that the following interactions would be key in directing the solid-state architecture:

Dipole-Dipole Interactions: The strong dipole moments of the nitrile group (C≡N) and the carbon-bromine bond (C-Br) would likely lead to antiparallel arrangements of these functional groups in the crystal lattice to stabilize the packing.

π-π Stacking: The two aromatic rings provide sites for π-π stacking interactions. It is plausible that the molecules would arrange in offset or slipped-stack configurations to minimize electrostatic repulsion and maximize attractive dispersion forces. iucr.org

Weak Hydrogen Bonds: Non-classical hydrogen bonds of the C-H···N type (involving aromatic C-H donors and the nitrile nitrogen as an acceptor) and C-H···O (involving the ether oxygen) are expected to play a significant role in linking molecules into a three-dimensional network. C-H···π interactions are also possible. nih.gov

C-C-O-C Torsion Angle: The angle defining the orientation of the 4-bromophenyl ring relative to the benzyl (B1604629) ether portion.

O-C-C-C Torsion Angle: The angle defining the orientation of the methylene bridge relative to the benzonitrile ring.

The molecule is expected to adopt a staggered, non-planar conformation to minimize steric hindrance between the two bulky aromatic groups. The dihedral angle between the mean planes of the two aromatic rings would likely be significant, as observed in structurally similar diaryl ethers. nih.gov This twisted conformation is a balance between maximizing stabilizing intermolecular contacts and minimizing intramolecular steric repulsion.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed for optimizing molecular geometries and determining various electronic properties. For 4-(4-bromophenoxymethyl)benzonitrile, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable conformation of the molecule by finding the global minimum on the potential energy surface. This optimization process yields crucial information on bond lengths, bond angles, and dihedral angles.

The substitution of different groups on a benzene (B151609) ring influences the bond lengths and angles. In the case of this compound, the presence of the electron-withdrawing cyano group and the bulky bromophenoxymethyl group is expected to cause some distortion in the benzene ring from a perfect hexagonal geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.

For molecules with donor and acceptor moieties, the distribution of HOMO and LUMO orbitals can indicate the pathways of intramolecular charge transfer (ICT). In this compound, the HOMO is likely to be localized on the electron-rich bromophenoxy group, while the LUMO may be concentrated on the electron-deficient benzonitrile (B105546) portion of the molecule. The energy of these orbitals can be calculated using DFT methods.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and based on typical values for similar aromatic compounds. Specific experimental or computational values for this compound are not available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical vibrational spectra (Infrared and Raman) can be simulated, and the calculated frequencies, after appropriate scaling, generally show good agreement with experimental findings. These calculations also aid in the assignment of vibrational modes to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O-C and C-C bonds), MD simulations can be employed to explore its conformational space. By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the solid state) over a period of time, one can identify the most populated and energetically favorable conformations. This information is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Theoretical Studies of Linear and Nonlinear Optical Properties

Organic molecules with donor-π-acceptor structures, like this compound, are of interest for their potential nonlinear optical (NLO) properties. These properties are important for applications in optoelectronics and photonics. Computational chemistry allows for the theoretical prediction of NLO properties, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

These parameters can be calculated using DFT methods. A high value of the first-order hyperpolarizability suggests that the molecule may exhibit significant NLO activity. The calculations can help in understanding the structure-property relationships and in the rational design of new NLO materials.

Table 2: Hypothetical NLO Properties of this compound (Note: The following data is illustrative. Specific computational values for this compound are not available in the cited literature.)

| Property | Calculated Value |

| Dipole Moment (μ) | ~4.0 D |

| Linear Polarizability (α) | >25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | >100 x 10⁻³⁰ esu |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds. For this compound, computational methods could be used to model its synthesis or its reactivity in various chemical transformations. For example, the mechanism of nucleophilic substitution at the benzylic carbon or reactions involving the cyano group could be explored theoretically. While specific studies on this molecule are not available, the general methodology is well-established for related compounds.

Applications in Materials Science and Advanced Chemical Systems

Functional Materials for Optoelectronic Devices

The intrinsic electronic and photophysical properties derived from the aromatic and nitrile components of 4-(4-Bromophenoxymethyl)benzonitrile make it a molecule of interest in the design of functional organic materials for electronic and optical applications. Its structure embodies key features that are actively explored for creating next-generation optoelectronic devices.

Application in Organic Solar Cells (Non-Fullerene Acceptors)

In the field of organic photovoltaics, significant research has focused on developing non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. The design of high-performance NFAs is heavily dependent on tuning their molecular structures to control energy levels, absorption spectra, and charge transport properties.

The benzonitrile (B105546) moiety, a central feature of this compound, has been identified as a critical functional group in the design of advanced NFAs. The incorporation of benzonitrile groups into the terminal ends of acceptor molecules is a strategy used to modulate their electronic characteristics. This functionalization can lead to a reduction in non-radiative recombination energy losses, a major factor that limits the efficiency of organic solar cells. While this compound itself is not a final NFA, it serves as a crucial building block, providing the essential benzonitrile unit that can be integrated into more complex A-D-A (Acceptor-Donor-Acceptor) type NFA architectures. The bromine atom also offers a reactive handle for further chemical modification, allowing for the extension of conjugation or the attachment of other functional groups to fine-tune the final molecule's performance.

Design of Luminescent Materials

The design of organic luminescent materials for applications such as organic light-emitting diodes (OLEDs) relies on molecules that can efficiently emit light upon excitation. The optoelectronic properties of these materials are intrinsically linked to their molecular structure and intermolecular interactions. organic-chemistry.org

Liquid Crystalline Materials Development

Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.org The design of molecules that exhibit liquid crystalline behavior, known as mesogens, often follows specific structural rules. Calamitic, or rod-like, liquid crystals are typically composed of a rigid core, flexible terminal chains, and often a polar terminal group. nih.gov

The molecular architecture of this compound aligns well with the principles of calamitic mesogen design. Its structure features:

A rigid core composed of two benzene (B151609) rings.

A highly polar terminal nitrile (-C≡N) group, which can induce the dipole-dipole interactions necessary for forming ordered phases.

A flexible -O-CH₂- ether linkage that connects the two aromatic parts, providing conformational adaptability.

This combination of a rigid core and a polar tail is reminiscent of foundational liquid crystal families like the 4-cyano-4'-alkylbiphenyls (nCBs), which are known for their stable nematic phases. tcichemicals.commdpi.com While the subject compound itself may not form a liquid crystal phase at ambient temperatures, its structure makes it an excellent candidate for use as a precursor or component in the synthesis of more complex liquid crystalline materials. researchgate.net By modifying the non-polar end (the bromophenyl group) with flexible alkyl or alkoxy chains via cross-coupling reactions, it is possible to systematically design new homologous series of liquid crystals and study their phase behavior. researchgate.net

| Structural Component | Relevance / Function | Application Area |

|---|---|---|

| Benzonitrile Moiety | Modulates electronic properties, reduces energy loss, acts as a fluorophore, provides strong polarity. | Organic Solar Cells, Luminescent Materials, Liquid Crystals |

| Bromophenyl Group | Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck) for molecular extension. | Advanced Synthesis, Liquid Crystals, Functional Polymers |

| Dual Aromatic Rings | Forms a rigid core, essential for creating the anisotropy required for liquid crystallinity. | Liquid Crystals, High-Performance Polymers |

| Ether Linkage | Introduces flexibility, influencing phase transition temperatures and solubility. | Liquid Crystals, Polymer Science |

Role as Advanced Synthetic Building Blocks

Beyond its direct use in materials, the true strength of this compound lies in its utility as a bifunctional building block in organic synthesis. The presence of two distinct and selectively addressable functional groups—the nitrile and the bromo group—allows for the construction of highly complex molecular architectures through sequential and controlled reaction pathways.

Precursors for Complex Heterocyclic Systems

The nitrile group is an exceptionally versatile functional group for the synthesis of nitrogen-containing heterocycles. researchgate.net It can participate in a variety of cycloaddition reactions to form five-membered rings. For instance, the nitrile can be converted in situ to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. beilstein-journals.orgresearchgate.netbeilstein-journals.org Similarly, reaction with azides can yield tetrazole rings. These reactions are powerful tools for building the core structures of many pharmaceutically and agrochemically important compounds. nih.gov

The bromo-substituent on the second phenyl ring provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. nih.govmdpi.com This enables the attachment of other aryl or heteroaryl groups, creating complex biaryl or hetero-biaryl structures. By combining these transformations, a synthetic chemist can use this compound to first build a heterocyclic system from the nitrile end, and then use the bromo- end to couple this entire unit to another molecular fragment, demonstrating its role as a powerful precursor for elaborate heterocyclic systems.

Intermediates in Multi-Step Organic Syntheses

In a multi-step synthesis, an ideal intermediate is a stable compound that contains multiple functional groups that can be manipulated selectively in subsequent steps. mdpi.com this compound fits this description perfectly. It is a stable, solid compound that offers two primary points for chemical modification with orthogonal reactivity.

The aryl bromide can be selectively transformed using a wide array of transition-metal-catalyzed reactions without affecting the nitrile group. researchgate.net Conversely, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under conditions that leave the aryl bromide intact. researchgate.net This orthogonality allows for a planned, stepwise elaboration of the molecule. For example, a synthetic route could involve a Suzuki coupling on the bromophenyl ring, followed by the transformation of the nitrile group into an amide. This capacity to serve as a stable, bifunctional scaffold makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials where precise molecular architecture is required.

| Functional Group | Reaction Type | Potential Product(s) |

|---|---|---|

| Nitrile (-C≡N) | [3+2] Cycloaddition | Isoxazoles, Triazoles, Tetrazoles |

| Hydrolysis / Reduction | Carboxylic Acids, Amides, Amines | |

| Aryl Bromide (-Br) | Suzuki Coupling | Biaryl Compounds |

| Heck Coupling | Styrenyl Derivatives | |

| Buchwald-Hartwig Amination | Aryl Amines |

Ligand Design in Coordination Chemistry

The molecular architecture of this compound, featuring a terminal nitrile group, a flexible ether linkage, and a bromo-substituted aromatic ring, presents a unique combination of functional sites for ligand design in coordination chemistry. While specific research detailing the coordination complexes of this exact molecule is not extensively documented in publicly available literature, its structural components allow for well-founded postulations on its potential behavior as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

The primary coordination site is anticipated to be the nitrogen atom of the benzonitrile group. Nitrile moieties are well-established ligands in coordination chemistry, typically binding to metal centers in a monodentate, "end-on" fashion through the nitrogen lone pair. nih.govwikipedia.orgnih.gov These interactions are generally considered to be with weakly coordinating ligands, making them valuable in contexts where ligand lability is desired, such as in catalysis or as precursors for substitution with stronger binding ligands. nih.govwikipedia.org The coordination of the nitrile group to a metal center can also activate the cyano carbon towards nucleophilic attack, a property that can be exploited in subsequent chemical transformations. wikipedia.org

The ether oxygen atom within the molecule's backbone introduces flexibility and a potential secondary, weak coordination site. Ether ligands are known to be weak σ-donors and their coordination to metal centers is generally labile. wikipedia.org However, the presence of the ether linkage allows the ligand to adopt various conformations, potentially enabling it to bridge between metal centers in the construction of higher-dimensional coordination networks. This flexibility can be crucial in accommodating the geometric preferences of different metal ions and in the formation of porous framework materials.

Furthermore, the bromine atom on the terminal phenyl ring offers significant potential for supramolecular chemistry and materials engineering. While not a primary coordination site for metal ions, the bromine atom can act as a halogen bond donor. acs.orgmdpi.com Halogen bonding is a directional, non-covalent interaction that can be used to guide the self-assembly of molecules into well-defined architectures, linking separate coordination polymer chains or layers into more complex three-dimensional structures. acs.org This feature is of particular interest in crystal engineering for the design of materials with specific topologies and properties.

Additionally, the bromo-substituent serves as a reactive handle for post-synthetic modification (PSM) of materials like MOFs. mdpi.comresearchgate.netacs.orgrsc.orgnih.gov Once the ligand is incorporated into a framework, the C-Br bond can be chemically altered, for example, through cross-coupling reactions. This allows for the introduction of new functional groups into the material after its initial synthesis, providing a powerful method to fine-tune the properties of the MOF for specific applications such as catalysis or selective gas sorption. mdpi.comacs.org

Interactive Data Table: Potential Roles of Functional Groups in this compound in Coordination Chemistry

| Functional Group | Potential Role in Coordination | Coordination Mode | Bond Type | Significance in Material Design |

| Nitrile (-C≡N) | Primary Metal Binding Site | Monodentate (end-on) nih.govwikipedia.org | Coordinate Covalent | Forms primary linkages in coordination polymers; labile nature useful for catalysis. nih.govwikipedia.org |

| Ether (-O-) | Secondary/Weak Binding Site; Flexible Spacer | Monodentate or Non-coordinating | Weak σ-donation wikipedia.org | Imparts flexibility to the ligand backbone, enabling formation of diverse network topologies. wikipedia.org |

| Bromophenyl (-C₆H₄Br) | Halogen Bonding; Post-Synthetic Modification | Non-covalent Interaction | Halogen Bond acs.orgmdpi.com | Directs supramolecular assembly; provides a site for further chemical functionalization. acs.orgmdpi.com |

Green Chemistry Principles and Sustainable Approaches in Research

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would incorporate all atoms from the reactants into the final product, achieving 100% atom economy. jocpr.comprimescholars.com Substitution reactions, however, inherently generate by-products, leading to a lower atom economy compared to rearrangement or addition reactions. primescholars.comscranton.edursc.org

A plausible and common method for synthesizing 4-(4-Bromophenoxymethyl)benzonitrile is through a Williamson ether synthesis. This involves the reaction of 4-bromophenol (B116583) with a benzyl (B1604629) halide, such as 4-(bromomethyl)benzonitrile, in the presence of a base to deprotonate the phenol (B47542).

The theoretical atom economy for this substitution reaction can be calculated as follows:

Reaction: C₆H₅BrO (4-bromophenol) + C₈H₆BrN (4-(bromomethyl)benzonitrile) + NaH (Sodium hydride) → C₁₄H₁₀BrNO (this compound) + NaBr + H₂

Atom Economy Calculation Table

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-bromophenol | C₆H₅BrO | 173.01 | Reactant |

| 4-(bromomethyl)benzonitrile | C₈H₆BrN | 196.04 rsc.org | Reactant |

| Sodium Hydride | NaH | 24.00 | Reactant (Base) |

| Total Mass of Reactants | 393.05 | ||

| This compound | C₁₄H₁₀BrNO | 288.14 sigmaaldrich.com | Desired Product |

| Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100Percent Atom Economy = (288.14 / 393.05) x 100 = 73.3% |

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass is not incorporated into the final product, instead forming by-products. scranton.edu Improving atom economy would necessitate exploring alternative synthetic routes, such as addition reactions, though this may be challenging for this specific molecular structure.

Minimization of Waste and By-product Generation

A primary goal of green chemistry is the prevention or reduction of waste. researchgate.net In the proposed synthesis of this compound, the by-products generated are sodium bromide (NaBr) and hydrogen gas (H₂). While hydrogen gas is benign, the inorganic salt waste must be managed.

Implementation of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. epitomejournals.com In the synthesis of precursors like 4-(bromomethyl)benzonitrile, hazardous solvents such as dry carbon tetrachloride (CCl₄) or benzene (B151609) have been historically used. rsc.org Green chemistry principles strongly encourage the replacement of such solvents with safer alternatives. epitomejournals.comijbpas.com

Comparison of Solvents for Synthesis

| Solvent Type | Example | Concerns | Green Alternative | Benefits of Alternative |

|---|---|---|---|---|

| Traditional Halogenated | Carbon Tetrachloride (CCl₄) | Toxic, Ozone-depleting | Water, Supercritical CO₂ | Non-toxic, readily available, environmentally benign. researchgate.net |

| Traditional Aromatic | Benzene | Carcinogenic, Volatile | Ionic Liquids | Low volatility, tunable properties. ionike.com |

| General Organic Solvent | Various | Waste generation, toxicity | Solvent-Free Conditions | Eliminates solvent waste, can increase reaction rates. ijisrt.com |

Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net For reactions like the Williamson ether synthesis, which often involve ionic species, performing the reaction in a biphasic system with a phase-transfer catalyst can be a viable greener approach. Supercritical fluids, such as carbon dioxide, represent another advanced solvent alternative, offering benefits like easy product separation and no solvent residue.

Ionic liquids (ILs) are salts with low melting points that can act as solvents. researchgate.net Their negligible vapor pressure reduces air pollution and exposure risks. ionike.com Research has shown that substitution reactions can be effectively performed in ionic liquids, sometimes with enhanced selectivity and without the need for an added base. clockss.org This could provide a promising pathway for the synthesis of this compound.

Solvent-free, or solid-state, reactions offer an even greener alternative by completely eliminating the solvent. ijisrt.com Techniques such as mechanochemical grinding can bring reactants together and provide the energy needed for a reaction to occur, often with reduced reaction times and high yields. mdpi.comchalmers.se A solvent-free approach for the synthesis of nitriles from aldoximes has been demonstrated, showcasing the potential of this methodology in the broader context of nitrile chemistry. sphinxsai.com

Catalytic Efficiency and Sustainable Catalysis

The twelfth principle of green chemistry emphasizes the use of catalytic reagents over stoichiometric ones. rsc.org Catalysts are used in small amounts and can be recycled, reducing waste and often enabling more efficient reactions under milder conditions. rsc.org The proposed synthesis of this compound uses a stoichiometric amount of base (e.g., sodium hydride). A greener process would replace this with a catalytic system.

Both homogeneous and heterogeneous catalysts can be applied to improve the synthesis of ether linkages.

Homogeneous Catalysis: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, is a form of homogeneous catalyst that can facilitate the reaction between the water-insoluble 4-(bromomethyl)benzonitrile and the aqueous phase containing the deprotonated 4-bromophenol. This enhances reaction rates and allows the use of water as a solvent.

Heterogeneous Catalysis: A heterogeneous catalyst exists in a different phase from the reactants, which greatly simplifies its separation from the reaction mixture and allows for easy recycling. rsc.org For the synthesis of this compound, one could envision using a solid-supported base or a recyclable catalyst. For example, research on the synthesis of related compounds has utilized heterogeneous gold catalysts supported on MCM-41, which can be easily filtered out and reused. chemicalbook.com The development of a robust heterogeneous catalyst for this etherification would represent a significant advancement in sustainability.

Comparison of Stoichiometric vs. Catalytic Approaches

| Approach | Reagent Type | Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Stoichiometric | Base | Sodium Hydride (NaH) | Effective and well-established. | Contributes to low atom economy; generates salt waste; requires anhydrous conditions. |

| Catalytic | Homogeneous Catalyst | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Enables use of greener solvents (water); milder conditions; high efficiency. rsc.org | Can be difficult to separate from the product mixture. |

| Heterogeneous Catalyst | Solid-Supported Base or Metal Catalyst | Simplified separation and recycling; reduced waste. rsc.orgchemicalbook.com | May have lower activity than homogeneous counterparts; requires development. |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more efficient, safer, and environmentally benign.

Energy Efficiency in Reaction Design

Energy consumption is a significant factor in the environmental footprint of chemical manufacturing. ijnrd.org Designing energy-efficient reactions is a key principle of green chemistry, with techniques like microwave-assisted synthesis and sonochemistry gaining prominence. ijnrd.orgijbpas.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the Williamson ether synthesis used to produce compounds like this compound. tsijournals.comrroij.com Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions with fewer by-products. tsijournals.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | 5-15 minutes | acs.org |

| Energy Input | High and sustained | Lower and targeted | benthamscience.com |

| Yields | Moderate to good | Good to excellent (85-98%) | acs.org |

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free | tsijournals.com |

Photochemical methods, which use light to initiate chemical reactions, also offer a path to energy efficiency. While direct photochemical synthesis of this compound is not established, photoenzymatic reactions represent a frontier in green chemistry. nih.gov These reactions combine the selectivity of enzymes with the energy of light to perform challenging chemical transformations, such as the regioselective alkylation of arenes, highlighting a potential future direction for C-O bond formations. nih.gov